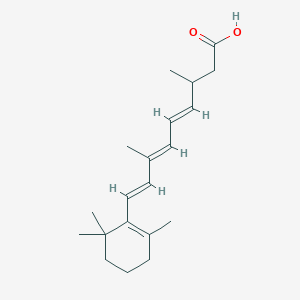
13,14-Dihydroretinoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,14-Dihydroretinoic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H30O2 and its molecular weight is 302.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nuclear Receptor Activation
Both 9CDHRA and ATDHRA have been identified as endogenous ligands for RXR. They play an essential role in mediating RXR signaling pathways, which are implicated in several physiological functions including metabolism and cell differentiation. Research indicates that these compounds can activate RXR heterodimers but not RXR homodimers in reporter cell assays .
Neurobiology
Studies have demonstrated that 9CDHRA influences cognitive functions by modulating RXR signaling pathways. Mice lacking cellular retinol binding protein exhibit memory deficits attributed to compromised RXR signaling. Administration of 9CDHRA has been shown to rescue this phenotype, suggesting its potential utility in treating neurodegenerative disorders .
Cancer Research
The pro-apoptotic effects of dihydroretinoids have garnered attention in cancer research. These compounds have been shown to induce apoptosis in various cancer cell lines, making them candidates for therapeutic strategies against malignancies .
Metabolic Disorders
Research indicates that retinoids, including 13,14-dihydroretinoic acids, may play a role in lipid and glucose metabolism. Their ability to modulate these metabolic pathways suggests potential applications in treating metabolic syndromes such as obesity and diabetes .
Physiological Relevance
The physiological relevance of 9CDHRA has been supported by its identification as a naturally occurring ligand in mammals. Its concentrations in serum and tissues have been quantitatively analyzed, revealing significant levels that correlate with metabolic activity . This reinforces the idea that dihydroretinoids are not merely synthetic analogs but play crucial roles in mammalian physiology.
Case Studies
Several studies highlight the applications of this compound:
- Memory Enhancement : In a study involving Rbp1 knockout mice, administration of 9CDHRA improved memory performance on spatial tasks, indicating its potential as a cognitive enhancer .
- Cancer Treatment : A clinical investigation showed that ATDHRA could induce apoptosis in human leukemia cells through RXR-mediated pathways .
- Metabolic Regulation : Research demonstrated that supplementation with dihydroretinoids improved insulin sensitivity in diabetic mouse models, suggesting their role in metabolic regulation .
Propriétés
Formule moléculaire |
C20H30O2 |
|---|---|
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
(4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trienoic acid |
InChI |
InChI=1S/C20H30O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,16H,7,10,13-14H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+ |
Clé InChI |
XTOYXKSKSDVOOD-CISKFWAASA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(C)CC(=O)O)/C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CC(=O)O)C |
Synonymes |
13,14-dihydroretinoic acid 9-cis-DRA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















